molecular formula C20H23NO8S2 B2557190 ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 866050-91-1

ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Katalognummer: B2557190
CAS-Nummer: 866050-91-1
Molekulargewicht: 469.52
InChI-Schlüssel: BJDRMSZRVFHNJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a useful research compound. Its molecular formula is C20H23NO8S2 and its molecular weight is 469.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Synthesis and Activity Profile

    • The compound ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate shares structural similarities with substances involved in pharmacological studies. For instance, related compounds have been synthesized, showing potent antiestrogenic activity in animal models. These compounds are obtained through a series of chemical reactions including acylation, Grignard reactions, and demethylation processes (Jones et al., 1979).
  • Potential for Modulating Biochemical Pathways

    • Compounds structurally similar to this compound have shown significant interaction with biochemical pathways. For example, derivatives have demonstrated metabolic fate involving sulfonic acid type conjugates in animal models, suggesting potential for biochemical modulation (Tomigahara et al., 1999).
  • Involvement in Neurological Modulation

    • Research indicates that compounds with similar structures have been involved in modulating neurological responses. Specifically, studies on membrane receptors and their modulatory actions on spinal dorsal horn interneurons indicate a relationship with muscle afferents, suggesting neurological implications (Dougherty et al., 2005).
  • Cardiovascular Applications

    • Similar benzoxazine derivatives have been evaluated for their cardiovascular effects as potential antihypertensive agents. These evaluations included affinities for specific binding sites and effects on mean arterial blood pressure and heart rate in hypertensive models, indicating potential applications in cardiovascular health (Touzeau et al., 2003).
  • Memory and Cognitive Effects

    • Studies on related compounds have explored their effects on cognitive abilities, such as memory, in animal models. These investigations highlight the importance of specific structural components in the compounds for the observed effects, pointing to potential applications in cognitive and memory-related disorders (Ming-zhu, 2008).
  • Neuroprotective Activity

    • Antioxidant benzoxazine derivatives, structurally related to the compound , have shown neuroprotective activities in preclinical models. These activities include preventing ATP level falls in astrocytes under hypoxic conditions and protecting against cerebral palsy-like brain damage in animal models, suggesting potential for neuroprotective applications (Largeron et al., 2001).
  • Lipid Altering Characteristics

    • Related 4H-3,1-benzoxazin-4-ones have been studied for their lipid-altering characteristics, including hypocholesterolemic, hypotriglyceridemic, and high-density lipoprotein elevating properties. This suggests potential implications in managing lipid profiles and associated conditions (Fenton et al., 1989).

Eigenschaften

IUPAC Name

ethyl 6-ethylsulfonyl-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO8S2/c1-4-28-20(22)19-13-21(31(25,26)15-8-6-14(27-3)7-9-15)17-12-16(30(23,24)5-2)10-11-18(17)29-19/h6-12,19H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDRMSZRVFHNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)S(=O)(=O)CC)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.